4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE
Description
Properties
Molecular Formula |
C19H20N2O6S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H20N2O6S/c1-28-12-11-17(20-19(23)26-13-14-5-3-2-4-6-14)18(22)27-16-9-7-15(8-10-16)21(24)25/h2-10,17H,11-13H2,1H3,(H,20,23)/t17-/m0/s1 |
InChI Key |
INLBPBMQYUPRPY-KRWDZBQOSA-N |
SMILES |
CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
CSCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CSCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
sequence |
M |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE can be synthesized through the esterification of Z-Methionine with p-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with or without the presence of a base or acid to catalyze the reaction.
Substitution: Requires nucleophiles such as amines or thiols and is often carried out in organic solvents.
Major Products Formed
Hydrolysis: Z-Methionine and p-nitrophenol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Assays: Acts as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Drug Development: Utilized in the development of peptide-based drugs and as a model compound in drug discovery.
Industrial Applications: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE involves its interaction with enzymes and other biomolecules. The ester bond in this compound can be cleaved by esterases, releasing Z-Methionine and p-nitrophenol. This reaction is often used to study enzyme kinetics and to develop enzyme inhibitors . The molecular targets and pathways involved include various esterases and proteases that recognize and cleave the ester bond .
Comparison with Similar Compounds
Similar Compounds
Oxalyl-(Met-ONp)2: A bifunctional reagent used for cross-linking proteins.
Malonyl-(Met-ONp)2: Another bifunctional reagent with similar applications.
Uniqueness
4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE is unique due to its specific ester bond, which makes it a valuable tool in peptide synthesis and biochemical assays. Its ability to undergo hydrolysis and substitution reactions also adds to its versatility in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
